Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound that is part of the pyrazolo[1,5-a]pyrimidine class . This class of compounds has been found to be chemically and biologically interesting . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals .
Synthesis Analysis
The synthesis of ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate involves sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo[1,5-a]pyrimidine . The Sonogashira-type coupling of this compound with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position . This was followed by the subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .Chemical Reactions Analysis
The chemical reactions involving ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate primarily involve site-selective cross-coupling reactions . These reactions allow for further use and diversification of the pyrazolo[1,5-a]pyrimidine scaffold .Scientific Research Applications
Fluorescent Molecules for Studying Intracellular Processes
- Application : PPs have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties .
- Methods : The study involved the synthesis of a family of PPs and the examination of their photophysical properties .
- Results : The study found that PPs have key characteristics that make them suitable for optical applications, such as high quantum yields in different solvents and excellent photostability .
Lipid Droplet Biomarkers for Cancer Cells
- Application : The combination of photophysical properties with biological activities allows the use of these compounds as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) .
- Methods : The study involved the application of PPs to HeLa and L929 cells and the observation of their interactions .
- Results : The study demonstrated the interesting versatility of this core .
Design of Small Molecules with Diverse Biological Activity
- Application : Pyrazolo pyrimidine moiety is widely used for the design of small molecules with diverse biological activity .
- Methods : The study involved the design and synthesis of small molecules based on the pyrazolo pyrimidine moiety .
- Results : The study found that these small molecules have diverse biological activity and can be found in the structure of such drugs as indiplon, zaleplon, presatovir, dinaciclib, and anagliptin .
Chemosensors
- Application : PPs have been used as chemosensors due to their tunable photophysical properties .
- Methods : The study involved the synthesis of PPs and the examination of their photophysical properties .
- Results : The study found that PPs have key characteristics that make them suitable for chemosensors, such as high quantum yields in different solvents and excellent photostability .
Organic Light-Emitting Devices
- Application : PPs have been used in the development of organic light-emitting devices .
- Methods : The study involved the synthesis of PPs and the examination of their photophysical properties .
- Results : The study found that PPs have key characteristics that make them suitable for organic light-emitting devices, such as high quantum yields in different solvents and excellent photostability .
Bio-Macromolecular Interactions
- Application : PPs have been used to study bio-macromolecular interactions .
- Methods : The study involved the application of PPs to bio-macromolecules and the observation of their interactions .
- Results : The study found that PPs have key characteristics that make them suitable for studying bio-macromolecular interactions .
Design of Small Molecules for Drug Development
- Application : The pyrazolo pyrimidine moiety is widely used for the design of small molecules with diverse biological activity .
- Methods : The study involved the design and synthesis of small molecules based on the pyrazolo pyrimidine moiety .
- Results : The study found that these small molecules can be found in the structure of such drugs as indiplon, zaleplon, presatovir, dinaciclib, and anagliptin .
Lipid Droplet Biomarkers for Cancer Cells
- Application : The combination of photophysical properties with biological activities allows the use of these compounds as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) .
- Methods : The study involved the application of PPs to HeLa and L929 cells and the observation of their interactions .
- Results : The study demonstrated the interesting versatility of this core .
Organic Materials for Optical Applications
- Application : PPs have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties .
- Methods : The study involved the synthesis of a family of PPs and the examination of their photophysical properties .
- Results : The study found that PPs have key characteristics that make them suitable for optical applications, such as high quantum yields in different solvents and excellent photostability .
properties
IUPAC Name |
ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-5-10-8-3-4-11-12(8)6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYWIFFHYYKNFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=CC=N2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80721009 | |
Record name | Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80721009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
CAS RN |
1022920-59-7 | |
Record name | Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80721009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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